- Pyrrolopyridines as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases linked to disregulated cell proliferation or disregulated protein kinase, World Intellectual Property Organization, , ,

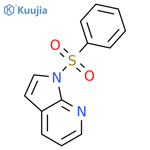

Cas no 937012-11-8 (1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine)

![1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine structure](https://de.kuujia.com/scimg/cas/937012-11-8x500.png)

937012-11-8 structure

Produktname:1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine

CAS-Nr.:937012-11-8

MF:C13H9N3O4S

MW:303.293261289597

MDL:MFCD11616443

CID:832939

PubChem ID:49759166

1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1H-Pyrrolo[2,3-b]pyridine, 5-nitro-1-(phenylsulfonyl)-

- tert-butyl 1-formylpiperidine-4-carboxylate

- 1-(Phenylsulphonyl)-5-nitro-7-azaindole

- 1-Benzenesulfonyl-5-nitro-1H-indole

- 1-benzenesulfonyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

- 1H-Indole,5-nitro-1-(phenylsulfonyl)

- 5-nitro-1-(phenylsulfonyl)-1H-indole

- 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

- N-phenylsulfonyl-5-nitroindole

- 1H-Pyrrolo[2,3-b]pyridine,5-nitro-1-(phenylsulfonyl)-

- WLSHPXXCDBYQNM-UHFFFAOYSA-N

- 3063AH

- 5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (ACI)

- 1-(Benzenesulfonyl)-5-nitropyrrolo[2,3-b]pyridine

- 1-Phenylsulfonyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

- 1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine

- MFCD11616443

- 937012-11-8

- CS-B0522

- SY321505

- PB43901

- SCHEMBL1963327

- AKOS027420576

- CS-14118

-

- MDL: MFCD11616443

- Inchi: 1S/C13H9N3O4S/c17-16(18)11-8-10-6-7-15(13(10)14-9-11)21(19,20)12-4-2-1-3-5-12/h1-9H

- InChI-Schlüssel: WLSHPXXCDBYQNM-UHFFFAOYSA-N

- Lächelt: [O-][N+](C1C=C2C=CN(C2=NC=1)S(C1C=CC=CC=1)(=O)=O)=O

Berechnete Eigenschaften

- Genaue Masse: 303.03100

- Monoisotopenmasse: 213.13649347g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 5

- Schwere Atomanzahl: 21

- Anzahl drehbarer Bindungen: 2

- Komplexität: 493

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Tautomerzahl: nichts

- Oberflächenladung: 0

- Topologische Polaroberfläche: 106

- XLogP3: 1.1

Experimentelle Eigenschaften

- PSA: 106.16000

- LogP: 3.78550

1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM333345-250mg |

5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |

937012-11-8 | 95%+ | 250mg |

$296 | 2024-07-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBB0004-25G |

1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine |

937012-11-8 | 97% | 25g |

¥ 29,700.00 | 2023-04-12 | |

| eNovation Chemicals LLC | D710895-10G |

1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine |

937012-11-8 | 97% | 10g |

$2795 | 2024-07-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058312-100mg |

5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |

937012-11-8 | 98% | 100mg |

¥řǒŎň | 2023-07-25 | |

| Chemenu | CM333345-25g |

5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |

937012-11-8 | 95%+ | 25g |

$7400 | 2024-07-19 | |

| eNovation Chemicals LLC | D710895-25G |

1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine |

937012-11-8 | 97% | 25g |

$4860 | 2023-09-03 | |

| Chemenu | CM333345-10g |

5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |

937012-11-8 | 95%+ | 10g |

$3700 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058312-250mg |

5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |

937012-11-8 | 98% | 250mg |

¥ǜĶňĶ | 2023-07-25 | |

| 1PlusChem | 1P00GUEX-500mg |

1H-Pyrrolo[2,3-b]pyridine, 5-nitro-1-(phenylsulfonyl)- |

937012-11-8 | 95% | 500mg |

$318.00 | 2024-04-20 | |

| Aaron | AR00GUN9-1g |

1H-Pyrrolo[2,3-B]pyridine, 5-nitro-1-(phenylsulfonyl)- |

937012-11-8 | 97% | 1g |

$444.00 | 2025-02-10 |

1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic anhydride , Tetrabutylammonium nitrate Solvents: Dichloromethane ; rt → -5 °C; 30 min, -5 - 0 °C; 30 min, -5 - 0 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Solvents: Pyridine ; 6 h, reflux

Referenz

- Preparation of fused bicyclic pyrimidine derivatives and uses thereof, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide , Dichloromethane ; 0 °C; 48 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Azaindole derivatives as glucokinase activators and their preparation and use in the treatment of metabolic disorders, United States, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Dimethylformamide ; 0 °C; overnight, rt

Referenz

- A series of novel aryl-methanone derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3) in FLT3-ITD-positive acute myeloid leukemia, European Journal of Medicinal Chemistry, 2020, 193,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Dimethylformamide ; 0 °C; overnight, rt

Referenz

- Preparation of fused heterocyclic containing N,N'-disubstituted urea moiety as FMS-like tyrosine kinase 3 FLT3 inhibitors useful for treatment of hematological cancers, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 30 min, rt

1.2 2 h, rt

1.2 2 h, rt

Referenz

- Preparation of pyrrolidone derivatives as methionylaminopeptidase inhibitors, China, , ,

1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine Raw materials

1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine Preparation Products

1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine Verwandte Literatur

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

937012-11-8 (1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine) Verwandte Produkte

- 327093-96-9((2Z)-3-(2-methoxyethyl)-4-(3-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine)

- 1337237-89-4(2-(1-Amino-2-methylpropyl)-6-chloro-4-methylphenol)

- 1805931-72-9(2-Bromo-3-(chloromethyl)-6-(difluoromethyl)-4-methylpyridine)

- 3471-09-8(trans-1,2-Diphenylcyclopropane)

- 1603531-90-3(3-(3,5-dimethylphenyl)-1,1,1-trifluoropropan-2-amine)

- 2172631-99-9(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-phenylpropanoic acid)

- 1820575-50-5((1R,2R)-2-Propylcyclopropan-1-amine)

- 2227708-64-5(tert-butyl N-{2-bromo-5-(1S)-1-hydroxyethylphenyl}carbamate)

- 86394-48-1(2-{(benzyloxy)carbonylamino}-3-(thiophen-2-yl)propanoic acid)

- 19776-96-6(1-methyl-1H-1,3-benzodiazol-2-amine, perchloric acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:937012-11-8)1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine

Reinheit:99%

Menge:100g

Preis ($):9788.0